

Application Notes & Protocols for PidPort in Collaborative Research

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Compound of Interest

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Topic: Utilizing PidPort for Multi-Institutional Validation of a Novel AI-Based Diagnostic Marker in Digital Pathology.

Audience: Researchers, scientists, and drug development professionals specializing in pathology, oncology, and computational medicine.

Application Notes

Introduction: PidPort is a cloud-based digital pathology system designed for the storage, viewing, sharing, and analysis of pathological images.[1] Its integrated features, including a high-speed viewer and AI-powered analytical tools, make it an ideal platform for facilitating collaborative research projects among geographically dispersed teams.[1][2] These notes outline the application of PidPort in a multi-institutional collaborative research project aimed at validating a novel AI algorithm for identifying malignant melanoma in dermatopathology histology specimens.[3]

Core Applications in Collaborative Research:

- **Centralized & Secure Data Repository:** PidPort serves as the central repository for all whole slide images (WSI) and associated case data for the project. This eliminates the need for physical shipment of glass slides, reducing costs and preventing potential damage or loss.^[2] The platform's cloud-based infrastructure ensures secure access for authorized researchers from any location.^[1]
- **Remote Consultation and Annotation:** Researchers from different institutions can simultaneously view and annotate WSIs.^[2] PidPort's comment and drawing functions allow for interactive discussions directly on the images, facilitating consensus-building on diagnoses and feature identification.^[2] This is particularly useful for training and validating AI models, where precise annotations are critical.
- **Standardized Viewing Environment:** The platform provides a consistent, high-quality viewing experience for all collaborators, which is crucial for reducing inter-observer variability in pathological assessment.^[1] This ensures that all researchers are analyzing the images under the same conditions, leading to more reliable and reproducible results.
- **AI-Powered Analysis Integration:** PidPort is equipped with image analysis AI that can be leveraged as a partner to pathologists.^[1] For this project, a newly developed AI model for melanoma detection can be deployed within the PidPort environment. Researchers can then run the model on the shared dataset of WSIs and compare its performance against manual diagnoses.
- **Efficient Project Management and Workflow:** The platform can streamline the research workflow by providing features for organizing cases, tracking progress, and managing user access.^[2] This helps to ensure that the project stays on schedule and that all collaborators are working with the most up-to-date information.

Benefits in a Multi-Institutional Setting:

- **Accelerated Timelines:** By removing the logistical barriers of sharing physical slides, PidPort can significantly reduce the time required for data collection and review in a multi-center study.^[3]
- **Reduced Costs:** The elimination of slide shipping and travel for in-person review meetings results in substantial cost savings.^{[2][4]}

- **Enhanced Collaboration and Knowledge Sharing:** The platform fosters a more dynamic and interactive collaborative environment, allowing for real-time knowledge exchange and problem-solving.[4]
- **Improved Diagnostic Accuracy and Consensus:** By facilitating easy access to second opinions and expert consultations, PidPort can help to improve the accuracy and consistency of pathological diagnoses.[3]

Quantitative Data Summary

The following table summarizes the projected efficiencies and improvements for a multi-institutional study using PidPort compared to traditional methods involving the physical shipment of slides.

Metric	Traditional Method (Physical Slides)	Using PidPort	Projected Improvement
Average Time for Multi-Site Slide Review	2-3 weeks per batch	1-2 days per batch	>90% reduction
Cost per Case for Shipping & Handling	\$50 - \$100	\$0	100% reduction
Travel Costs for Consensus Meetings	\$5,000 - \$10,000 per meeting	\$0 (Virtual Meetings)	100% reduction
Risk of Slide Damage/Loss	Low to Moderate	Negligible	>99% reduction
Time to Reach Diagnostic Consensus	Days to Weeks	Hours to Days	75-80% reduction

Experimental Protocols

Protocol Title: Validation of an AI-Based Malignant Melanoma Detection Algorithm Using a Multi-Institutional Cohort on the PidPort Platform.

1.0 Objective: To validate the performance of a novel AI algorithm for the detection of malignant melanoma on digitized dermatopathology slides by comparing its output to the consensus diagnosis of a panel of expert pathologists from three independent institutions.

2.0 Materials & Platform:

- Whole Slide Scanner
- PidPort Cloud Platform Account
- Web Browser (PC or Tablet)
- Anonymized dermatopathology slides (n=500) from three participating institutions (A, B, C)

3.0 Methodology:

3.1 Slide Preparation and Digitization:

- Each institution will select a cohort of anonymized dermatopathology cases with a known diagnosis of malignant melanoma or benign nevi.
- Glass slides will be digitized at 40x magnification using a calibrated whole slide scanner to create high-resolution WSIs.
- A standardized naming convention will be used for all WSI files to ensure proper tracking (e.g., InstA_Case001_Melanoma.svs).

3.2 Data Upload and Organization in PidPort:

- The research coordinator will create a new project folder in PidPort titled "Melanoma AI Validation Study."
- Subfolders will be created for each institution (Institution_A, Institution_B, Institution_C).
- Each institution's designated data manager will use the bulk upload function to upload their WSIs into their respective folders.[2]

- Relevant clinical data (e.g., age, sex, lesion location) will be attached as a PDF to each case file within PidPort.[2]

3.3 Pathologist Review and Annotation (Phase 1):

- A panel of three expert pathologists (one from each institution) will be granted access to the project folder.
- Each pathologist will independently review all 500 WSIs using the PidPort high-speed web viewer.[2]
- For each case, the pathologist will provide a diagnosis (Malignant Melanoma or Benign) using the comment function.
- Any disagreements in diagnosis will be flagged for a virtual consensus meeting.

3.4 Consensus Meeting Protocol:

- The research coordinator will schedule a video conference call.
- During the meeting, the flagged cases will be reviewed in real-time by the panel using PidPort's screen sharing capabilities.
- The drawing and annotation tools will be used to highlight specific features of interest to reach a consensus diagnosis.[2]
- The final consensus diagnosis for each case will be recorded in the comment section of the respective PidPort file.

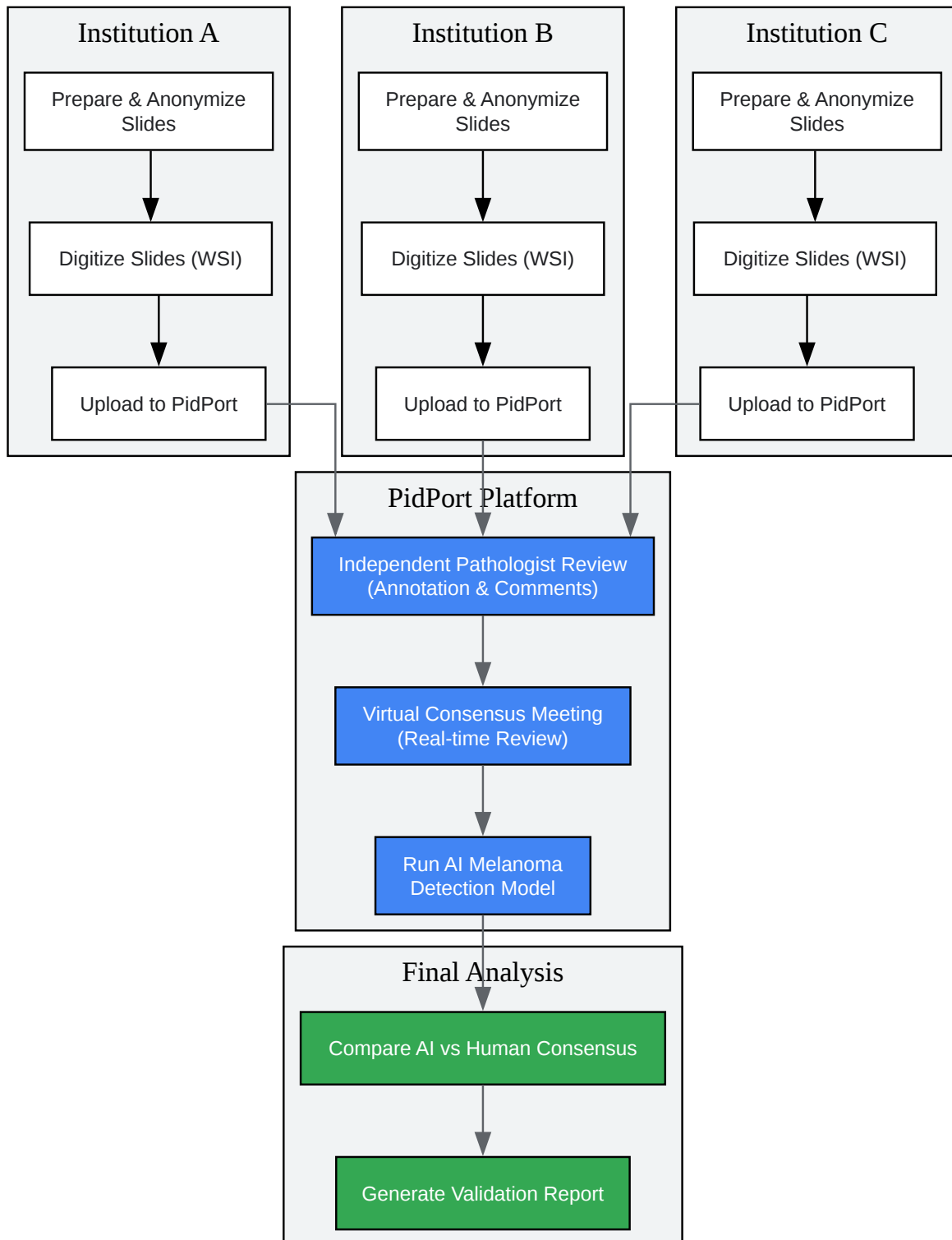
3.5 AI Model Analysis (Phase 2):

- The validated AI melanoma detection model will be run on all 500 WSIs within the PidPort platform.
- The AI will generate a classification for each case (Malignant Melanoma or Benign) and a confidence score.
- The AI's output will be automatically logged for each case.

3.6 Data Analysis and Validation:

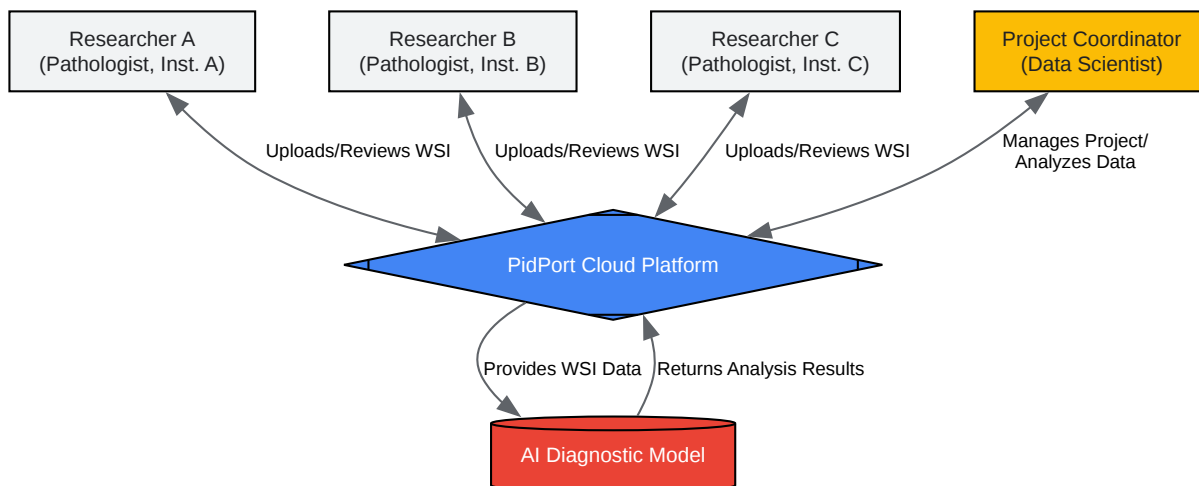
- The AI-generated diagnoses will be compared against the expert panel's consensus diagnoses.
- The following performance metrics for the AI model will be calculated:
 - Sensitivity
 - Specificity
 - Positive Predictive Value (PPV)
 - Negative Predictive Value (NPV)
 - Overall Accuracy
- The results will be compiled into a final report for publication.

Visualizations



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Caption: Collaborative workflow for AI model validation using PidPort.



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Caption: Logical relationships between collaborators and PidPort.

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